Welcome to the BenchChem Online Store!
molecular formula C9H7Cl B3151009 1-Chloro-4-(prop-2-YN-1-YL)benzene CAS No. 70090-69-6

1-Chloro-4-(prop-2-YN-1-YL)benzene

Cat. No. B3151009
M. Wt: 150.6 g/mol
InChI Key: GNZUKUHRXXDNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04545995

Procedure details

Place 59 g (2.43 mole) of magnesium turnings into a four-neck flask equipped with mechanical stirrer under N2 atmosphere. Add 500 ml of anhydrous ether and then add a solution of 465 g (2.43 mole) of 1-bromo-4-chlorobenzene in 1000 ml of anhydrous ether dropwise while stirring. Stir one hour after the completion of addition. Transfer and add this Grignard reagent to a solution of 170 g (2.43 mole) of 1-methoxy-1,2-propanediene and 69 g of copper (I) bromide in 300 ml of anhydrous ether with cooling. Stir for another ten minutes after the completion of addition. Add saturated aqueous solution of ammonium hydroxide and decant ether solution. Wash the solid residue with ether (3×50 ml). Wash the combined ether solutions with 1N HCl, saturated aqueous sodium bicarbonate, and with H2O. Dry over magnesium sulfate, evaporate, and distill in vacuo to yield the title compound, b.p. 99°-105° C. (15 mmHg).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
copper (I) bromide
Quantity
69 g
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][CH:4]=1.CO[CH:12]=[C:13]=[CH2:14]>CCOCC.[Cu]Br>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:14][C:13]#[CH:12])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
465 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
170 g
Type
reactant
Smiles
COC=C=C
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
copper (I) bromide
Quantity
69 g
Type
catalyst
Smiles
[Cu]Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
Stir for another ten minutes
ADDITION
Type
ADDITION
Details
after the completion of addition
CUSTOM
Type
CUSTOM
Details
Add saturated aqueous solution of ammonium hydroxide and decant ether solution
WASH
Type
WASH
Details
Wash the solid residue with ether (3×50 ml)
WASH
Type
WASH
Details
Wash the combined ether solutions with 1N HCl, saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
DISTILLATION
Type
DISTILLATION
Details
distill in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.